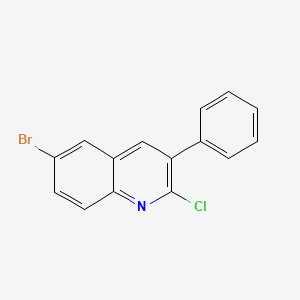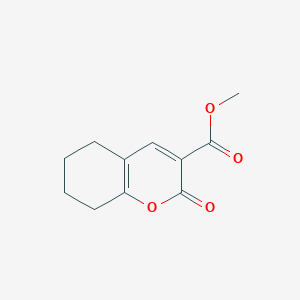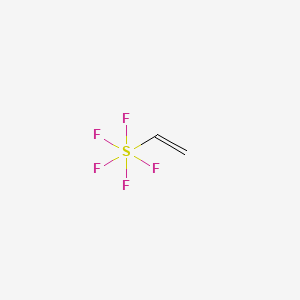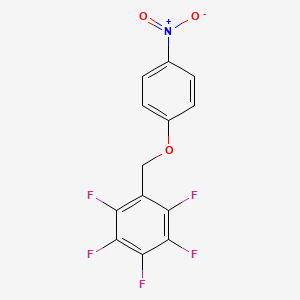
2,6-Dibromo-4-(trifluoromethoxy)phenol
Übersicht
Beschreibung
2,6-Dibromo-4-(trifluoromethoxy)phenol is a useful research compound. Its molecular formula is C7H3Br2F3O2 and its molecular weight is 335.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Electrochemical Oxidation
- Electrooxidation on Platinum Gauze Electrode : A study by Markova et al. (2015) explored the electrooxidation of 2,4,6-tribromophenol on a platinum gauze electrode. They identified a series of 2,6-dibromo-4-alkoxyphenols, suggesting the formation of dimeric 2,6-dibromo-4-(2,6-dibromo-4-alkoxyphenoxy)phenols.
Synthesis Processes
- Improved Synthesis Process : Ding Zhi-yuan (2011) described an improved synthesis process for 2,6-dibromo-4-trifluoromethoxy aniline, an important agrochemical intermediate, prepared from 4-trifluoromethoxy aniline with a high yield and purity. This study is detailed in Ding's research.
Environmental Impact
- Concentrations in Environment and Toxicology : Koch and Sures (2018) summarized studies on 2,4,6-Tribromophenol, a closely related compound, from an environmental perspective. Their work, detailed in Koch and Sures' study, covers its concentrations in different environments and toxicokinetics.
Chemical Reactions
- Aromatization via Dibromination-Double Dehydrobromination : Sevenard et al. (2008) developed a method to synthesize 2,6- bis(trifluoroacetyl)phenols with various substituents. This process is superior to traditional approaches and is detailed in Sevenard et al.'s research.
Other Notable Studies
Gas-Phase Thermochemical Properties : A study by Miranda et al. (2015) on the thermochemical properties of tri-substituted phenols, including 2,6-dibromo-4-(trifluoromethoxy)phenol, provides insights into the energetics of these compounds. Their findings are available in Miranda et al.'s study.
Formation of Polybrominated Dibenzo-p-dioxins/Furans (PBDDs/Fs) : Research by Na et al. (2007) examined the thermal reactions of dibromophenols, including 2,6-dibromophenol, under pyrolytic conditions. More details can be found in Na et al.'s research.
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 2,6-Dibromo-4-(trifluoromethoxy)phenol is the thyroid hormone-binding protein . This protein plays a crucial role in transporting thyroxine from the bloodstream to the brain .
Mode of Action
It is believed to interact with the thyroid hormone-binding protein, potentially influencing the transport of thyroxine .
Biochemical Pathways
Given its interaction with the thyroid hormone-binding protein, it may influence pathways related to thyroid hormone regulation and neural signaling .
Result of Action
Its interaction with the thyroid hormone-binding protein suggests it may influence thyroid hormone levels and related physiological processes .
Eigenschaften
IUPAC Name |
2,6-dibromo-4-(trifluoromethoxy)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2F3O2/c8-4-1-3(14-7(10,11)12)2-5(9)6(4)13/h1-2,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLQYTWSSMJOND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650450 | |
| Record name | 2,6-Dibromo-4-(trifluoromethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914635-67-9 | |
| Record name | 2,6-Dibromo-4-(trifluoromethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![tert-Butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, nonaflate salt](/img/structure/B3031912.png)





![3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine](/img/structure/B3031924.png)



